molecular formula C18H16N4O2 B11018802 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B11018802
M. Wt: 320.3 g/mol
InChI Key: LZPVVTTXVJMWLA-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is a heterocyclic compound that features an indazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized via a Cu(OAc)₂-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form an N-H ketimine species.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Coupling of the Rings: The final step involves coupling the indazole and pyrrolidine rings through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of indazole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(1H-indazol-3-yl)-5-hydroxy-N-phenylpyrrolidine-3-carboxamide.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This can lead to the inhibition of enzyme activity or the alteration of signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indazol-3-yl)-5-oxo-N-benzylpyrrolidine-3-carboxamide
  • 1-(1H-indazol-3-yl)-5-oxo-N-methylpyrrolidine-3-carboxamide
  • 1-(1H-indazol-3-yl)-5-oxo-N-ethylpyrrolidine-3-carboxamide

Uniqueness

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The presence of the phenyl group can enhance its hydrophobic interactions, potentially improving its efficacy as a therapeutic agent.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-16-10-12(18(24)19-13-6-2-1-3-7-13)11-22(16)17-14-8-4-5-9-15(14)20-21-17/h1-9,12H,10-11H2,(H,19,24)(H,20,21)

InChI Key

LZPVVTTXVJMWLA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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